1-Bromo-2,4-dimethyl-5-fluorobenzene
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Overview
Description
1-Bromo-2,4-dimethyl-5-fluorobenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, 4, and 5 are substituted with bromine, methyl, and fluorine groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-dimethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethyl-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,4-dimethyl-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Coupling: Formation of biaryl compounds is common in Suzuki-Miyaura reactions.
Scientific Research Applications
1-Bromo-2,4-dimethyl-5-fluorobenzene is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals, where its unique substituents contribute to biological activity.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 1-Bromo-2,4-dimethyl-5-fluorobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further transformations to yield the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluoro-2,5-dimethylbenzene
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-2-fluorobenzene
Uniqueness
1-Bromo-2,4-dimethyl-5-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and fluorine atoms, along with methyl groups, influences its behavior in chemical reactions and its applications in various fields .
Properties
Molecular Formula |
C8H8BrF |
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Molecular Weight |
203.05 g/mol |
IUPAC Name |
1-bromo-5-fluoro-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3 |
InChI Key |
DMFGXVRZCVCJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)Br)C |
Origin of Product |
United States |
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